molecular formula C13H18N2O4S B4654719 N-allyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide

N-allyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide

Cat. No. B4654719
M. Wt: 298.36 g/mol
InChI Key: HXBGAPDPYSOQLS-UHFFFAOYSA-N
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Description

N-allyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide, commonly known as ADSA, is a chemical compound that has been extensively studied for its potential use in scientific research. ADSA is a member of the sulfonamide family and is a white crystalline powder that is soluble in water and organic solvents. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ADSA.

Mechanism of Action

The mechanism of action of ADSA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. ADSA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. ADSA has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ADSA has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as anti-cancer properties. ADSA has also been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ADSA in lab experiments is its ability to inhibit the activity of COX-2, which makes it a potential candidate for the development of anti-inflammatory drugs. Another advantage of using ADSA is its ability to inhibit the growth of cancer cells, which makes it a potential candidate for the development of anti-cancer drugs. However, one limitation of using ADSA in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of pure ADSA.

Future Directions

There are several future directions for the study of ADSA. One potential direction is the development of ADSA-based anti-inflammatory drugs. Another potential direction is the development of ADSA-based anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of ADSA and its potential applications in other fields such as neurology and immunology.
Conclusion:
In conclusion, ADSA is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. ADSA has been found to have anti-inflammatory properties, as well as anti-cancer properties. While there are limitations to using ADSA in lab experiments, its potential applications make it a promising candidate for further research and development.

Scientific Research Applications

ADSA has been studied extensively for its potential use in scientific research. It has been found to have a wide range of applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. ADSA has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[4-(dimethylsulfamoyl)phenoxy]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-4-9-14-13(16)10-19-11-5-7-12(8-6-11)20(17,18)15(2)3/h4-8H,1,9-10H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBGAPDPYSOQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(dimethylsulfamoyl)phenoxy]-N-(prop-2-en-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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